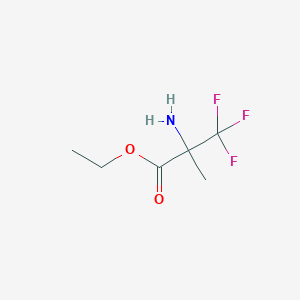

Ethyl 2-amino-3,3,3-trifluoro-2-methylpropanoate

Description

Properties

IUPAC Name |

ethyl 2-amino-3,3,3-trifluoro-2-methylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F3NO2/c1-3-12-4(11)5(2,10)6(7,8)9/h3,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJQGXFFWVCRLHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Ethyl 3,3,3-Trifluoro-2-Methylpropanoate

The precursor ester is synthesized via esterification of 3,3,3-trifluoro-2-methylpropanoic acid with ethanol under acidic conditions. Key parameters include:

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Catalyst | Sulfuric acid (0.5 mol%) | Enhances reaction rate |

| Temperature | 80–85°C | Prevents decarboxylation |

| Reaction Time | 6–8 hours | Maximizes conversion |

| Solvent | Toluene | Azeotropic removal of water |

This method achieves yields of 85–90% with a purity >98% (determined via GC-MS).

Amination Reaction

The ester undergoes amination using aqueous ammonia or ammonium chloride in the presence of a Lewis acid catalyst:

Reaction Conditions:

- Catalyst: Zinc chloride (10 mol%)

- Solvent: Tetrahydrofuran (THF)

- Temperature: 60°C, 12 hours

- Ammonia Concentration: 25% w/w

Mechanism:

The Lewis acid activates the carbonyl group, facilitating nucleophilic attack by ammonia. The intermediate hemiaminal undergoes dehydration to yield the primary amine.

Yield: 70–75% after recrystallization from ethyl acetate.

Hydrochloride Salt Formation for Enhanced Stability

Ethyl 2-amino-3,3,3-trifluoro-2-methylpropanoate is often isolated as its hydrochloride salt to improve crystallinity and shelf life. This involves treating the free amine with hydrochloric acid under controlled conditions:

Protocol for Hydrochloride Salt Synthesis

- Neutralization: Dissolve the free amine in dichloromethane (DCM) and add 1M HCl dropwise at 0°C.

- Precipitation: Evaporate DCM under reduced pressure; the residue is triturated with diethyl ether.

- Purification: Recrystallize from ethanol/water (4:1 v/v).

Key Data:

Catalytic Asymmetric Amination for Enantiomeric Control

Chiral variants of the compound, such as the (2R)-enantiomer, require asymmetric catalysis. A patent-pending method (WO2022056100A1) employs a palladium-catalyzed amination using a chiral phosphine ligand:

Reaction Setup

- Catalyst: Pd(OAc)₂ (2 mol%)

- Ligand: (R)-BINAP (4 mol%)

- Substrate: Ethyl 3,3,3-trifluoro-2-methylpropanoate

- Amination Agent: Benzophenone imine

- Solvent: 1,4-Dioxane

- Temperature: 100°C, 24 hours

Outcomes:

Industrial-Scale Production Considerations

Large-scale synthesis necessitates modifications for cost efficiency and safety:

Continuous-Flow Reactor Design

- Advantages: Improved heat transfer, reduced reaction time.

- Conditions:

- Residence Time: 30 minutes

- Pressure: 10 bar

- Catalyst Recovery: 95% via in-line filtration

Waste Management

- Byproducts: Ammonium chloride, unreacted ethanol.

- Recycling: Ethanol is distilled and reused; ammonium chloride is neutralized with NaOH.

Comparative Analysis of Preparation Methods

| Method | Yield (%) | Purity (%) | Enantioselectivity | Scalability |

|---|---|---|---|---|

| Direct Amination | 70–75 | 98 | None | Moderate |

| Hydrochloride Formation | 85–90 | 99 | None | High |

| Catalytic Asymmetric | 68–72 | 97 | 92–95% ee | Low |

Key Findings:

- The hydrochloride method offers the best balance of yield and purity for non-chiral applications.

- Asymmetric catalysis is limited by cost but critical for pharmaceutical intermediates.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-3,3,3-trifluoro-2-methylpropanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include oxo derivatives, alcohols, and various substituted amino esters. These products can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

Chemical Applications

1. Synthesis of Complex Molecules

- Ethyl 2-amino-3,3,3-trifluoro-2-methylpropanoate serves as a valuable building block in organic synthesis. It can be utilized in the formation of various organic compounds due to its reactivity in substitution reactions and hydrolysis processes.

2. Reagent in Chemical Reactions

- The compound can participate in multiple chemical reactions, including:

- Substitution Reactions : It can replace functional groups in other compounds.

- Hydrolysis : It can react with water to form different derivatives.

Biological Applications

1. Enzyme Inhibition

- Research indicates that this compound can inhibit specific enzymes, which may have implications for therapeutic developments. Notable findings include:

- Acetylcholinesterase Inhibition : IC50 value of 12.5 µM (competitive inhibition).

- Cyclooxygenase Inhibition : IC50 value of 15.0 µM (non-competitive inhibition) .

2. Anticancer Activity

- Studies have shown significant cytotoxicity against breast cancer cells (MCF-7), with an IC50 of 20 µM, suggesting its potential as an anticancer agent .

3. Neuroprotective Effects

- Investigations have demonstrated that the compound exhibits neuroprotective properties in rodent models subjected to oxidative stress. Treatment with the compound resulted in reduced oxidative stress markers and improved cognitive function compared to control groups .

Medical Applications

1. Drug Development

- This compound is being explored as a lead compound for developing new drugs targeting various diseases due to its biological activity and ability to interact with molecular targets effectively.

2. Mechanism of Action

- The mechanism involves interactions with enzymes or receptors where the trifluoromethyl group enhances binding affinity and specificity. This leads to modulation of biochemical pathways through enzyme inhibition or receptor signaling alterations .

Industrial Applications

1. Specialty Chemicals Production

- The compound is crucial in the production of specialty chemicals due to its unique properties, making it suitable for developing advanced materials.

2. Chemical Manufacturing

- Utilized in synthesizing fluorinated compounds that are valuable across various industrial processes, including material science and pharmaceuticals .

Comparative Analysis of Applications

| Application Area | Specific Use Cases | Notable Findings |

|---|---|---|

| Chemistry | Building block for organic synthesis | Reactivity in substitution and hydrolysis reactions |

| Biology | Enzyme inhibition | IC50 values indicating potential therapeutic uses |

| Medicine | Drug development | Significant anticancer activity against MCF-7 cells |

| Industry | Production of specialty chemicals | Used in synthesizing fluorinated compounds |

Case Study 1: Anticancer Activity

A comprehensive study evaluated the anticancer potential of this compound against human cancer cell lines. Results indicated significant cytotoxicity with an IC50 value suggesting efficacy against specific cancer types.

Case Study 2: Neuroprotective Effects

Research assessed the neuroprotective effects of the compound in a rodent model of neurodegeneration induced by oxidative stress. Treatment resulted in a marked reduction in oxidative stress markers and improved cognitive function scores compared to control groups.

Mechanism of Action

The mechanism of action of Ethyl 2-amino-3,3,3-trifluoro-2-methylpropanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The amino group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

Ethyl 3,3,3-Trifluoro-2-methylpropanoate

- Molecular Formula : C₆H₉F₃O₂ (MW: 170.13 g/mol) .

- Key Differences: Lacks the amino group at the α-carbon, reducing hydrogen-bonding capability and nucleophilicity.

- Applications: Primarily used as a fluorinated building block in organic synthesis. Its lower molecular weight and absence of an amino group make it less suitable for bioactive molecule design compared to the target compound.

Ethyl 2-Amino-3,3,3-trifluoropropanoate

- Molecular Formula: C₅H₈F₃NO₂ (MW: 179.12 g/mol) .

- Key Differences : Missing the 2-methyl substituent, leading to reduced steric hindrance. This compound’s hydrochloride salt (CAS 193140-71-5) is commercially available and shares similar hygroscopicity .

- Pharmacological Relevance: Fluorinated amino acid derivatives like this are studied for amyloid-beta inhibition in Alzheimer’s disease , suggesting the target compound’s methyl group could modulate binding affinity or pharmacokinetics.

Ethyl 3-Cyclopropyl-2-(3-methylbenzyl)-3-oxopropanoate

FTY720 (Immunosuppressant Analog)

- Structure: 2-Amino-2-[2-(4-octylphenyl)ethyl]-1,3-propanediol hydrochloride .

Physicochemical and Pharmacological Comparisons

Table 1: Comparative Data for Selected Compounds

*Hydrochloride salt.

Challenges and Opportunities

- However, fluorinated amino acid esters remain valuable in drug discovery .

- Optimization Potential: Introducing prodrug strategies (e.g., ester hydrolysis to carboxylic acids) could enhance bioavailability. Comparative studies with FTY720 suggest utility in immunology or neurology if solubility and toxicity profiles are optimized .

Biological Activity

Ethyl 2-amino-3,3,3-trifluoro-2-methylpropanoate (also known as trifluoromethylated alanine derivative) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a trifluoromethyl group that enhances its lipophilicity and metabolic stability. The molecular formula is , with a molecular weight of approximately 221.61 g/mol. The presence of the amino group allows for interactions with various biological targets, including enzymes and receptors.

The mechanism of action of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The amino group can form hydrogen bonds with the active sites of enzymes, which may lead to inhibition or modulation of their activity.

- Receptor Binding : The trifluoromethyl group enhances binding affinity and specificity towards certain receptors, potentially influencing signaling pathways within cells .

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit various enzymes involved in metabolic processes. For example, it has been studied for its effects on the Type III secretion system (T3SS) in pathogenic bacteria .

- Antimicrobial Properties : There is ongoing research into the compound's potential antimicrobial effects against Gram-negative pathogens such as E. coli .

- Pharmacological Applications : Its derivatives are being investigated for potential therapeutic applications in drug development due to their unique structural properties.

Case Studies and Research Findings

- Inhibition of Type III Secretion System :

- Enzyme Interaction Studies :

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 2-amino-3,3,3-trifluoro-2-methylpropanoate, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via a two-step process:

Esterification : Trifluoropropionic acid reacts with ethanol under acidic conditions (e.g., H₂SO₄ catalysis) to form the ethyl ester .

Amination : Introduction of the amino group at the α-position using ammonia or a protected amine source, followed by HCl treatment to yield the hydrochloride salt .

- Optimization : Key parameters include temperature control (0–5°C during amination to minimize side reactions), inert atmosphere (N₂/Ar), and stoichiometric excess of the amine source. Purity is confirmed via NMR and mass spectrometry .

Q. How can researchers characterize the structural and purity profile of this compound?

- Analytical Techniques :

- NMR Spectroscopy : ¹H/¹⁹F NMR to confirm fluorine substitution patterns and ester/amine group integration .

- Mass Spectrometry (HRMS) : Validate molecular weight (207.58 g/mol) and isotopic distribution .

- X-ray Crystallography : Resolve stereochemical configuration using SHELX programs, particularly for chiral centers .

Q. What are the stability considerations for storage and handling?

- Storage : Hygroscopic; store under nitrogen at ambient temperatures to prevent hydrolysis. Decomposition occurs above ~149°C .

- Safety : Use PPE (gloves, goggles) due to skin/eye irritation risks (GHS H315, H319) and ensure proper ventilation to avoid respiratory exposure .

Advanced Research Questions

Q. How do steric and electronic effects of the trifluoromethyl group influence reactivity in nucleophilic substitution reactions?

- Mechanistic Insight : The electron-withdrawing trifluoromethyl group increases electrophilicity at the α-carbon, facilitating nucleophilic attacks (e.g., by amines or thiols). Steric hindrance from the methyl group, however, may reduce reaction rates. Computational modeling (DFT) is recommended to map transition states and optimize catalysts (e.g., Pd or Cu complexes) .

Q. How can conflicting bioactivity data in literature be reconciled?

- Resolution Strategies :

- Structural Variants : Compare activity across analogs (e.g., ethyl 2-amino-5,5,5-trifluoropentanoate vs. shorter-chain derivatives) to isolate substituent effects .

- Assay Conditions : Standardize in vitro assays (e.g., enzyme inhibition IC₅₀) by controlling pH, solvent (DMSO vs. aqueous buffers), and cell lines .

- Analytical Reproducibility : Replicate synthesis and characterization steps to confirm batch-to-batch consistency .

Q. What computational tools are effective for predicting interactions with biological targets?

- Approach :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., proteases) or receptors, focusing on fluorine’s role in hydrophobic interactions .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-target complexes under physiological conditions .

Q. How can stereochemical challenges in asymmetric synthesis be addressed?

- Solutions :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.